Thieno[3,2-b]pyrrolizin-4-one
Description
Thieno[3,2-b]pyrrolizin-4-one is a fused heterocyclic compound featuring a thiophene ring fused with a pyrrolizinone moiety. These compounds are typically synthesized via Pd-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) or heterocyclic condensation methods . Their electronic properties, thermal stability, and functional versatility make them promising candidates for advanced materials.
Properties
Molecular Formula |
C9H5NOS |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
thieno[3,2-b]pyrrolizin-4-one |
InChI |
InChI=1S/C9H5NOS/c11-8-6-3-5-12-9(6)10-4-1-2-7(8)10/h1-5H |
InChI Key |
CSDYLWSEPGZLPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C3=C2SC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Thieno[3,2-b]pyrrolizin-4-one and its derivatives have shown significant promise in medicinal chemistry, particularly as potential anticancer agents. The compound's structure allows for modifications that enhance its biological activity.
Anticancer Activity
Research indicates that this compound derivatives exhibit selective growth inhibition of cancer cells. For instance, compounds synthesized from this framework demonstrated IC50 values in the low micromolar range against various cancer cell lines. These studies highlight the potential of this compound as a scaffold for developing new anticancer drugs .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing the compound's biological properties.
Synthetic Routes
Common synthetic strategies include:
- Gewald Reaction: This method facilitates the formation of thieno rings and is often employed in synthesizing this compound derivatives.
- Pd-mediated Reactions: These reactions are utilized for C-C bond formation, critical for constructing complex structures from simpler precursors .
Electronic Applications
Beyond medicinal uses, this compound has applications in materials science, particularly in organic electronics.
Organic Photovoltaics
The compound's electronic properties make it suitable for use in organic photovoltaic devices. Its ability to form low band gap materials is advantageous for improving the efficiency of solar cells .
Electron Transport Layers
This compound derivatives have been explored as electron transport materials in organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable charge transport properties .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Derivatives showed IC50 values between 2.0-2.5 μM against specific cancer cell lines. |
| Study 2 | Synthesis Techniques | Utilized Gewald reaction and Pd-mediated coupling to synthesize novel derivatives with enhanced biological activity. |
| Study 3 | Electronic Properties | Investigated the use of this compound in organic photovoltaic applications with promising results in efficiency improvements. |
Comparison with Similar Compounds
Thieno[3,2-b]thiophene Derivatives
Structure : Fused thiophene-thiophene core.
Synthesis : Prepared via bromination of 3-bromothiophene followed by Pd-catalyzed couplings with aryl boronic acids .
Properties :
Thienopyrimidin-4-ones (e.g., Thieno[2,3-d]pyrimidin-4-one)
Structure: Pyrimidinone fused with thiophene. Synthesis: Cyclocondensation of thiophene precursors with urea or thiourea derivatives . Properties:
Thieno[3,2-b]pyridine Derivatives
Structure : Pyridine fused with thiophene.
Synthesis : Utilizes BOP reagents or gold-catalyzed cyclization .
Properties :
Table 1: Comparative Analysis of Thieno[3,2-b]pyrrolizin-4-one Analogs
Research Findings and Critical Insights
- Electronic Applications: Thieno[3,2-b]thiophene derivatives exhibit superior charge-carrier mobility compared to pyrrolizinone analogs, attributed to extended π-conjugation .
- Biological Utility: Thienopyrimidin-4-ones show targeted bioactivity, whereas pyrrolizinone derivatives may require functionalization (e.g., electron-withdrawing groups) to enhance interaction with biological targets .
- Sensor Design: Thieno[3,2-b]pyridine derivatives outperform thiophene-pyrrolizinones in fluorescence quantum yield, making them preferable for optoelectronic sensing .
Preparation Methods
Dieckmann Cyclization
Dieckmann cyclization has proven effective for forming the thieno[3,2-b]pyrrolizin-4-one core. Ethyl 2-(methylsulfonyl)-1H-pyrrole-3-carboxylate derivatives undergo intramolecular cyclization upon treatment with lithium diisopropylamide (LDA), yielding 2H-thieno[2,3-b]pyrrol-3(6H)-ones in >90% efficiency. This method benefits from mild conditions and high functional group tolerance. For example, substrate 41 (R = Me) converts to 25 within 2 hours at −78°C (Table 1).
Table 1. Dieckmann Cyclization Outcomes
| Substrate | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 41 (R=Me) | LDA | −78 | 2 | 92 |
| 40 | NaH | 0 | 4 | 81 |
Claisen Rearrangement
The Claisen rearrangement facilitates annulation via thermal reorganization. Heating the hydrochloride salt of 49 with cyclohexanone induces sequential Fischer and Claisen rearrangements, producing fused this compound 50 in 38% yield. While lower yielding, this method enables access to sterically hindered derivatives unattainable via cyclization.
Cyclization Reactions
Transition Metal-Mediated Cyclization
Cobalt and molybdenum carbonyl complexes drive regioselective cyclizations. Treatment of 3-(tert-butyl)-2H-thieno[2,3-b]indol-2-one 2 with dicobalt octacarbonyl and N-methylmorpholine-N-oxide (NMO) reduces the C(3a)–N bond, yielding dihydrothieno[2,3-b]indol-2-one 6 (82% yield). Conversely, molybdenum hexacarbonyl promotes 1,5-H shifts in 3-isopropyl analogs, affording quantitative yields of 7 (Scheme 2).
Acid/Base-Catalyzed Cyclization
Polyphosphoric acid (PPA) and polyphosphate ester (PPE) mediate dehydrative cyclizations. Heating thioglycolic acid derivative 42 in PPE at 120°C for 6 hours generates 24 in 53% yield, while PPA produces a 1:1 mixture of 24 and byproduct 44 . Basic conditions (KOH/EtOH) hydrolyze ester groups in 32 , followed by decarboxylation to deliver 30 in 89% yield.
Fischer Indole Synthesis
Lewis Acid Optimization
The Fischer reaction of alkyl 4-(2-acetylhydrazino)-2-methyl-3-thiophenecarboxylates with 3-methylbutan-2-one proceeds optimally using ZnCl₂ in anhydrous dioxane (Table 2). This method achieves 68–75% yields of thieno[3,2-b]pyrrolenines, which are subsequently oxidized to the target scaffold.
Table 2. Fischer Reaction Conditions
| Lewis Acid | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | Dioxane | 80 | 75 |
| BF₃·Et₂O | Toluene | 110 | 62 |
| None | AcOH | 100 | 41 |
One-Pot and Multicomponent Syntheses
Hydrazine-Mediated Annulation
A one-pot protocol condenses 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles 3 , methyl mercaptoacetate, and hydrazine hydrate to furnish methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates 6 in 85–94% yields. This method eliminates intermediate isolation, enhancing throughput (Scheme 3).
Three-Component Coupling
Moghaddam’s three-component reaction combines indole-2(3H)-thiones 45 , oxalyl chloride, and o-phenylenediamines 46 to form spirocyclic thieno[2,3-b]indol-3(8H)-ones 47 in 67–92% yields. Ethylenediamine analogs yield non-spiro products 48 (71%), demonstrating versatility in ring-size control.
Functionalization and Derivatization
Knoevenagel Condensation
2H-Thieno[3,2-b]pyrrol-3(4H)-one 58 reacts with benzaldehyde under basic conditions to form 2-benzylidene derivatives 71 (89% yield). This strategy introduces exocyclic double bonds for further diversification.
Mannich Reactions
2-Benzylidene derivative 71 undergoes Mannich reactions with formaldehyde and dimethylamine to install 6-(aminomethyl) groups (73 , 78% yield). Such modifications enhance solubility for pharmacological studies.
Mechanistic and Tautomeric Considerations
Tautomerism in Solid State
X-ray crystallography confirms 2H-thieno[3,2-b]pyrrol-3(4H)-one 58 exists exclusively in the keto form, while 2-carbonyl-substituted analogs tautomerize to 4H-thieno[3,2-b]pyrrol-3-ols. This behavior impacts reactivity, as enol tautomers 59 and 66 resist electrophilic substitution at C(3).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Thieno[3,2-b]pyrrolizin-4-one derivatives, and how are intermediates characterized?
- Methodological Answer : Synthesis often involves multi-step reactions, including condensation, cyclization, and functionalization. For example, intermediates like 2-aminothiophene derivatives can undergo cyclization with carbonyl compounds (e.g., ketones or aldehydes) in acidic or basic conditions to form the fused thienopyrrolizinone core . Characterization typically employs TLC for reaction monitoring, MS for molecular weight confirmation, and FT-IR to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . Melting points and elemental analysis are critical for purity validation .
Q. How do researchers optimize reaction conditions to improve yields in this compound synthesis?
- Methodological Answer : Key parameters include solvent selection (e.g., ethanol for reflux or THF for low-temperature reactions), catalyst choice (e.g., Cu(I) for Ullmann coupling), and temperature control. For instance, microwave-assisted synthesis has been reported to reduce reaction times and enhance yields compared to traditional heating . Yield optimization often requires iterative adjustments, such as varying stoichiometric ratios of reactants (e.g., 1:1.2 for amine:carbonyl) .
Advanced Research Questions
Q. What computational strategies are used to predict the bioactivity of this compound derivatives, and how do they align with experimental results?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like tyrosinase or kinases. For example, derivatives with 2,4-dihydroxybenzene substituents show strong hydrogen bonding with tyrosinase active sites, predicting inhibitory activity . These computational results are validated via in vitro assays (e.g., tyrosinase inhibition IC₅₀ values) . Discrepancies between predicted and observed activities may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .
Q. How do competing reaction pathways (e.g., Thorpe-Ziegler vs. Friedländer cyclization) affect the regioselectivity of this compound formation?
- Methodological Answer : Thorpe-Ziegler cyclization (via enolate intermediates) favors 5-membered ring formation, while Friedländer approaches (acid-catalyzed) may yield 6-membered products. For example, 3-cyanopyridine-2-thione derivatives cyclize regioselectively under basic conditions to form thieno[3,2-b]pyrrolizinones, whereas acidic conditions promote alternative pathways . Reaction monitoring via NMR (e.g., tracking proton shifts of α,β-unsaturated ketones) helps identify dominant pathways .
Q. What strategies address contradictions in spectroscopic data for structurally similar this compound analogs?
- Methodological Answer : Ambiguities in NMR or MS data (e.g., overlapping proton signals or isobaric fragments) are resolved using advanced techniques:
- 2D NMR (COSY, HSQC) clarifies connectivity in crowded aromatic regions .
- High-resolution MS (HRMS) distinguishes isomers with identical nominal masses (e.g., C₁₃H₈F₃NO₂ vs. C₁₃H₇F₃N₂O) .
- X-ray crystallography provides definitive structural confirmation, resolving disputes arising from spectral similarities .
Methodological Challenges and Solutions
Q. How are reaction intermediates stabilized during the synthesis of electron-deficient this compound cores?
- Answer : Electron-withdrawing groups (e.g., -CF₃, -CN) destabilize intermediates, leading to side reactions. Strategies include:
- Low-temperature conditions (−78°C) to suppress decomposition .
- Protecting groups (e.g., Boc for amines) to block unwanted nucleophilic attacks .
- In situ trapping with electrophiles (e.g., acetic anhydride) to stabilize reactive species .
Q. What analytical techniques differentiate polymorphic forms of this compound derivatives, and why is this critical for bioactivity studies?
- Answer : Polymorphs (e.g., Form I vs. II) exhibit distinct dissolution rates and bioavailabilities. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
